2-[(2-methylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide
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Overview
Description
2-[(2-methylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline ring and a methylsulfanylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl group: Methylation of the quinazoline ring can be carried out using methylating agents such as methyl iodide.
Attachment of the oxy group:
Formation of the acetamide linkage: The final step involves the reaction of the quinazoline derivative with 4-methylsulfanylphenylmethylamine under suitable conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles or electrophiles under suitable conditions, such as halogenation or alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
2-[(2-methylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2-methylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
Cresol: A methylphenol compound with some structural similarities.
Uniqueness
2-[(2-methylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is unique due to its specific combination of a quinazoline ring and a methylsulfanylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-21-17-6-4-3-5-16(17)19(22-13)24-12-18(23)20-11-14-7-9-15(25-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGGLHXIVAUQOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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